5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride
Description
5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted with a 4-chlorophenyl group at position 5 and a sulfonyl chloride (-SO₂Cl) group at position 2. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds in pharmaceuticals and agrochemicals. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H6Cl2O2S2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
5-(4-chlorophenyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O2S2/c11-8-3-1-7(2-4-8)9-5-6-10(15-9)16(12,13)14/h1-6H |
InChI Key |
OFXSPNQQRVXCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride typically involves the chlorosulfonation of 5-(4-chlorophenyl)-2-thiophenesulfonic acid. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process involves the following steps:
- Dissolution of 5-(4-chlorophenyl)-2-thiophenesulfonic acid in an appropriate solvent, such as dichloromethane.
- Addition of chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reagent addition, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or thioethers.
Key Reactions and Conditions:
Mechanism :
-
The chloride ion is displaced by nucleophiles (e.g., amines, alcohols) in an Sₙ2-like process.
-
Base (e.g., pyridine) is often used to neutralize HCl byproducts.
Reactions with Organometallic Reagents
The compound reacts with organozinc reagents to form sulfonate intermediates.
Case Study:
-
Reactant : 2-Thienylzinc bromide (5 )
-
Conditions : Tetrahydrofuran (THF), 25°C, 1 hour
-
Product : Thiophene-2-sulfonyl chloride (6 )
-
Subsequent Reaction : Treatment with dimethylamine yields 7 (sulfonamide derivative) .
Key Insight :
The reaction proceeds via displacement of 2,4,6-trichlorophenoxide from TCPC, demonstrating preferential reactivity of the sulfonyl chloride group over competing leaving groups .
Stability and Byproduct Formation
-
Thermal Stability : The sulfonyl chloride group decomposes above 100°C, forming sulfonic acid derivatives.
-
Hydrolysis : In aqueous basic conditions, hydrolysis yields 5-(4-chlorophenyl)thiophene-2-sulfonic acid.
Comparative Reactivity
Industrial-Scale Considerations
-
Optimized Conditions : Continuous flow reactors improve yield (up to 90%) and reduce decomposition.
-
Solvent Choice : Dichloromethane or THF minimizes side reactions during large-scale synthesis.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride":
Chemical Reactions
- Oxidation The compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
- Reduction Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or the 4-chlorophenylthio group, using reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Scientific Research Applications
- Building Block 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be used as a building block in the synthesis of more complex molecules.
- Biological Activity It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Therapeutic Applications It is explored for potential therapeutic applications, particularly in the development of new drugs.
- Material Development It is utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, while the 4-chlorophenylthio group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including multidrug-resistant organisms.
Additional compounds
- 5-Chlorothiophene-2-sulfonyl chloride may be used in the preparation of: (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol; N-(3-(1H-pyrazol .
- Thiophene sulfonamide derivatives can be synthesized via Suzuki cross coupling reaction .
- Aryl and heteroaryl sulfonamides can be prepared using 2,4,6-trichlorophenyl chlorosulfate (TCPC) .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-Based Sulfonyl Chlorides and Analogs
Substituent Effects on Reactivity and Physical Properties
Electron-Withdrawing Groups (EWGs):
The 4-chlorophenyl group in the target compound enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines) compared to analogs with electron-donating substituents. For example, the thiazolyl-substituted derivative (mp 88–90°C, ) has lower steric hindrance, enabling faster reactions than the benzamidomethyl analog (mp 138°C, ).Steric Hindrance:
Bulky substituents like the benzamidomethyl group in CAS 166964-34-7 reduce reactivity due to steric effects, requiring harsher reaction conditions for sulfonamide formation .Hybrid Heterocycles: The pyrimidinyl and thiazolyl analogs () introduce nitrogen atoms into the structure, broadening applications in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).
Biological Activity
5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a chlorophenyl group and a sulfonyl chloride moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C10H8ClO2S
- Molecular Weight : 232.69 g/mol
- IUPAC Name : this compound
The synthesis typically involves the reaction of 5-(4-chlorophenyl)thiophene with chlorosulfonic acid, leading to the formation of the sulfonyl chloride derivative.
Antimicrobial Properties
Research has shown that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiophene derivatives against a range of bacteria and fungi, revealing that certain compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 20-40 | S. aureus, E. coli |
Antiviral Activity
The compound has also been investigated for its antiviral properties. It has shown efficacy against various viruses, including herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral replication processes, making it a potential candidate for antiviral drug development .
Case Studies and Research Findings
- Antioxidant Activity : A series of studies have highlighted the antioxidant properties associated with thiophene derivatives. For instance, compounds similar to this compound demonstrated strong antioxidant activity in DPPH and ABTS assays, with IC50 values comparable to established antioxidants like quercetin .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research has also focused on understanding how modifications to the thiophene structure affect biological activity. For example, the presence of electron-withdrawing groups like sulfonyl chloride enhances the compound's potency against certain pathogens and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
